molecular formula C13H16N4O3 B2992423 N-cyclopropyl-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1219842-52-0

N-cyclopropyl-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2992423
CAS No.: 1219842-52-0
M. Wt: 276.296
InChI Key: KZGUKYZKSGBDBA-UHFFFAOYSA-N
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Description

“N-cyclopropyl-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a complex organic compound. It contains a pyrazolo[4,3-c]pyridine core, which is a type of pyridine. Pyridines are six-membered heterocyclic compounds with one nitrogen atom, and they are found in various natural products, drug molecules, vitamins, and materials .

Scientific Research Applications

Synthesis and Characterization

Compounds with structural similarities to "N-cyclopropyl-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide" have been synthesized and characterized, indicating a broad interest in their chemical properties and potential biological activities. For instance, studies have detailed the synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, showcasing their potential as therapeutic agents against various cancer cell lines (Hassan, Hafez, Osman, & Ali, 2015). Such research highlights the ongoing exploration of pyrazolo and pyrimidine derivatives for their cytotoxic properties and their potential application in cancer research.

Cytotoxic Activities

The cytotoxic activities of these compounds against cancer cells have been a significant focus, indicating their potential application in developing new anticancer agents. For example, the synthesis, characterization, and evaluation of cytotoxic activities of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been conducted, revealing promising results against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). Such studies underscore the potential of these compounds in medicinal chemistry, particularly in the development of novel treatments for cancer.

Antitumor and Anti-inflammatory Activities

Further extending their application scope, novel benzodifuranyl derivatives, including fused pyridine ring systems, have been synthesized and evaluated for their antitumor and anti-inflammatory activities. These compounds exhibited significant COX-2 inhibitory activities, analgesic, and anti-inflammatory properties, showcasing their therapeutic potential (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This research highlights the diversity in the biological activities of compounds with pyrazolo and pyridine motifs, suggesting their broad applicability in developing new pharmaceuticals.

Antioxidant Properties

The antioxidant properties of these compounds have also been investigated, revealing a potential role in mitigating oxidative stress-related diseases. For instance, cyanoacetamide-based heterocyclic compounds have been synthesized and evaluated for their antitumor and antioxidant activities, demonstrating the multifunctional nature of these molecules (Bialy & Gouda, 2011). Such findings point to the potential use of pyrazolo and pyridine derivatives in therapeutic interventions against diseases associated with oxidative damage.

Mechanism of Action

Target of Action

The primary target of N-cyclopropyl-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is the human phosphodiesterase 10 . This enzyme plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides.

Mode of Action

The compound interacts with its target, human phosphodiesterase 10, by binding to the active site of the enzyme . This interaction inhibits the enzyme’s activity, leading to an increase in the concentration of cyclic nucleotides within the cell.

Properties

IUPAC Name

N-cyclopropyl-5-(2-methoxyethyl)-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-20-5-4-17-6-9(12(18)14-8-2-3-8)11-10(7-17)13(19)16-15-11/h6-8H,2-5H2,1H3,(H,14,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGUKYZKSGBDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NNC2=O)C(=C1)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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